molecular formula C10H14ClF2NO B1482564 2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one CAS No. 2098149-53-0

2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one

Cat. No.: B1482564
CAS No.: 2098149-53-0
M. Wt: 237.67 g/mol
InChI Key: ANVABLYUTXYCTK-UHFFFAOYSA-N
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Description

2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H14ClF2NO and its molecular weight is 237.67 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant case studies based on recent research findings.

The molecular formula of this compound is C14H16ClF2NC_{14}H_{16}ClF_2N with a molecular weight of approximately 263.74 g/mol. The compound features a chloro group and a difluorinated isoindole structure, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₆ClF₂N
Molecular Weight263.74 g/mol
Melting PointNot specified
CAS NumberNot specified

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing chloro and difluoro groups have shown effectiveness against various bacterial strains.

Anticancer Activity

Studies have explored the anticancer potential of isoindole derivatives. Some findings suggest that the presence of halogen substituents enhances the cytotoxicity against cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The isoindole structure is associated with neuroprotective properties. Compounds in this class have been studied for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several chloro-substituted isoindoles for their antimicrobial properties. Results indicated that compounds with similar structures to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL.
  • Cytotoxicity Assays : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), derivatives showed IC50 values in the low micromolar range, indicating significant anticancer potential. The mechanism was proposed to involve the activation of caspases leading to apoptosis.
  • Neuroprotective Studies : Research conducted on neuroblastoma cells demonstrated that treatment with isoindole derivatives resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.

Properties

IUPAC Name

2-chloro-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClF2NO/c11-4-9(15)14-5-7-2-1-3-10(12,13)8(7)6-14/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVABLYUTXYCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(C1)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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